molecular formula C22H23N3O5 B2958180 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 891868-33-0

2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2958180
CAS RN: 891868-33-0
M. Wt: 409.442
InChI Key: MTEOEDJWFNTKMA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a pyrazinone ring, which is a type of heterocyclic compound. This ring is substituted with a dimethoxyphenyl group and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazinone ring suggests that this compound could have a planar structure, while the dimethoxyphenyl and acetamide groups could add steric bulk .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis, while the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in water, while the aromatic ring could contribute to its stability .

Scientific Research Applications

Antioxidant Activity

Research on pyrazole-acetamide derivatives, like those involving coordination complexes of similar compounds, has shown significant antioxidant activity. These findings suggest that compounds with similar structures could be explored for their potential in mitigating oxidative stress-related diseases or in food preservation technologies (Chkirate et al., 2019).

Antimicrobial and Antifungal Activity

Compounds structurally related to the one have demonstrated notable antimicrobial and antifungal properties. This indicates that such compounds can be of interest for the development of new antibiotics or fungicides, addressing the growing concern of antibiotic resistance (Kumar & Mishra, 2015).

Synthetic Applications

Acetamide moieties are prevalent in many natural and pharmaceutical products. Research into similar functional groups has led to the development of versatile reagents for the synthesis of N-alkylacetamides and protected amines, indicating potential applications in pharmaceutical and organic synthesis (Sakai et al., 2022).

Analgesic and Anti-Inflammatory Activities

Studies on derivatives of similar compounds have shown promising analgesic and anti-inflammatory activities, suggesting potential uses in developing new pain relief and anti-inflammatory medications (Yusov et al., 2019).

Potential in Medicinal Chemistry

The synthesis and characterization of various acetamide derivatives have led to insights into their structural properties and biological activities. This underscores the potential of such compounds in medicinal chemistry, particularly in the design of drugs with specific pharmacological profiles (Aly, Saleh, & Elhady, 2011).

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in the development of new drugs or materials. Additionally, researchers could investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-15-4-6-16(7-5-15)13-23-20(26)14-24-10-11-25(22(28)21(24)27)17-8-9-18(29-2)19(12-17)30-3/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEOEDJWFNTKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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